molecular formula C4H3N9 B12661881 6-Azidotetrazolo[1,5-b]pyridazin-8-amine CAS No. 1593-25-5

6-Azidotetrazolo[1,5-b]pyridazin-8-amine

Cat. No.: B12661881
CAS No.: 1593-25-5
M. Wt: 177.13 g/mol
InChI Key: RKNDVHSKFURTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-Azidotetrazolo[1,5-b]pyridazin-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Azidotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with molecular targets through its azide and tetrazole groups. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as anticancer or antiviral activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

1593-25-5

Molecular Formula

C4H3N9

Molecular Weight

177.13 g/mol

IUPAC Name

6-azidotetrazolo[1,5-b]pyridazin-8-amine

InChI

InChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2

InChI Key

RKNDVHSKFURTKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2N=C1N=[N+]=[N-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.